molecular formula C14H13BrO B8555030 4-Benzyl-2-bromo-6-methylphenol CAS No. 85341-61-3

4-Benzyl-2-bromo-6-methylphenol

Cat. No. B8555030
CAS No.: 85341-61-3
M. Wt: 277.16 g/mol
InChI Key: WUXQWIPGTRQTSY-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

500 g of the so-obtained 6-bromo-2-methylphenol, together with 10 g zinc shavings, are heated to about 100° C. Within 20 minutes 453 g benzyl chloride are added dropwise with stirring and under moisture exclusion. For a further 12 minutes the reaction mixture is heated to 150° C. It is then held a total of 5 hours at the temperature of 150° C. After cooling, the zinc is separated. The reaction product is distilled in a vacuum at 0.03 up to 0.04 Torr. 305 g 6-bromo-2-methyl-4-benzylphenol are obtained as a weakly yellowish, oily liquid, which is nearly odorless.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
453 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1.[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Zn]>[Br:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[CH:5]=[C:4]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=CC=CC(=C1O)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
453 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring and under moisture exclusion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a total of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at the temperature of 150° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the zinc is separated
DISTILLATION
Type
DISTILLATION
Details
The reaction product is distilled in a vacuum at 0.03 up to 0.04 Torr

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1O)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 305 g
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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